2-Methyl-3'-nitro-1,1'-biphenyl

Vue d'ensemble

Description

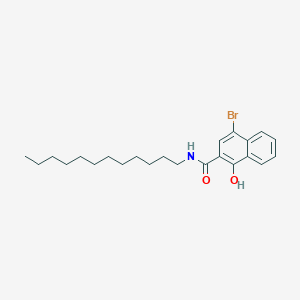

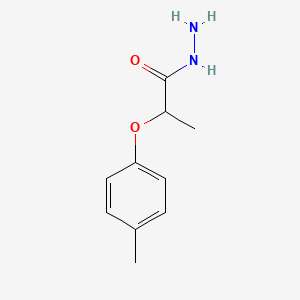

“2-Methyl-3’-nitro-1,1’-biphenyl” is a chemical compound with the linear formula C13H11NO2 . It has a molecular weight of 213.238 .

Synthesis Analysis

The synthesis of biphenyl derivatives like “2-Methyl-3’-nitro-1,1’-biphenyl” involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3’-nitro-1,1’-biphenyl” can be represented by the linear formula C13H11NO2 . The structure consists of two benzene rings linked at the [1,1’] position .

Chemical Reactions Analysis

Biphenyl compounds like “2-Methyl-3’-nitro-1,1’-biphenyl” undergo similar reactions to benzene, including electrophilic substitution reactions . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Applications De Recherche Scientifique

Antimalarial Activity

A study by Werbel et al. (1986) explored derivatives of 1,1'-biphenyl, including compounds related to 2-Methyl-3'-nitro-1,1'-biphenyl, for their antimalarial properties. They found that certain biphenyl compounds showed significant antimalarial potency against Plasmodium berghei in mice and resistant strains of the parasite, suggesting their potential in clinical trials (Werbel et al., 1986).

Nonlinear Optics

Muthuraman et al. (2001) investigated molecular complexes formed between nitrobiphenyl derivatives for their potential in nonlinear optics. The study demonstrated that these compounds, including variations of 2-Methyl-3'-nitro-1,1'-biphenyl, crystallize in noncentrosymmetric space groups, which is crucial for second harmonic generation in nonlinear optical applications (Muthuraman et al., 2001).

Photochromic Properties

Kanaani et al. (2016) conducted a study on a photochromic compound related to 2-Methyl-3'-nitro-1,1'-biphenyl. They found that the compound exhibited potential as a molecular switch in molecular electronic devices due to its ability to change conductance upon light exposure, suggesting its application in photoinduced molecular switches (Kanaani et al., 2016).

Crystal Structure Analysis

Griffith et al. (1972) studied the crystal structure of a compound structurally related to 2-Methyl-3'-nitro-1,1'-biphenyl. Their findings provide insights into the molecular geometry and potential applications in material science, particularly in understanding the interactions and properties of such compounds (Griffith et al., 1972).

Diamagnetic and Paramagnetic Properties

Yoshitake et al. (2016) synthesized biradicals from biphenyl derivatives, revealing their diamagnetic properties at room temperature and transformation into paramagnets upon heating. This suggests applications in material science, particularly in understanding magnetic properties of organic compounds (Yoshitake et al., 2016).

Fluorescent Chloride Sensor

Das et al. (2021) explored the synthesis of a methyl biphenyl derivative, closely related to 2-Methyl-3'-nitro-1,1'-biphenyl, as afluorescent chloride sensor. They achieved selective nitration and demonstrated that the sensor exhibits a change in emission color in the presence of chloride ions. This property suggests its application in the development of optical sensors for chloride detection (Das et al., 2021).

Photochemical Behavior

Higuchi et al. (1999) investigated the photochemical behavior of 2-nitrobiphenyl derivatives, including compounds structurally similar to 2-Methyl-3'-nitro-1,1'-biphenyl, using electron paramagnetic resonance (EPR). Their findings on the stability and properties of the triplet species produced by these derivatives under UV irradiation can contribute to the understanding of photochemical processes in similar compounds (Higuchi et al., 1999).

Liquid Crystal Research

Weng et al. (2019) synthesized benzoxazole derivatives with biphenyl units and investigated their liquid crystal properties. The research indicates that 2-Methyl-3'-nitro-1,1'-biphenyl derivatives could be relevant in the design of novel liquid crystal compounds, given their potential to exhibit mesophases and photoluminescence (Weng et al., 2019).

Biodegradation and Chemotaxis

Bhushan et al. (2000) studied the biodegradation and chemotaxis of methyl-nitrophenol compounds by Ralstonia sp. SJ98. This research suggests that bacteria capable of degrading compounds similar to 2-Methyl-3'-nitro-1,1'-biphenyl could be significant in environmental bioremediation and understanding microbial interactions with these compounds (Bhushan et al., 2000).

Propriétés

IUPAC Name |

1-methyl-2-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOWAYYOKMXTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403552 | |

| Record name | 2-Methyl-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3'-nitro-1,1'-biphenyl | |

CAS RN |

51264-60-9 | |

| Record name | 2-Methyl-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)